2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one is an organic compound with the molecular formula and a molecular weight of 198.31 g/mol. This compound features a butanone backbone substituted with a 3-methylpiperazine moiety, which contributes to its unique chemical properties. It is classified as a piperazine derivative, indicating its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents.
The synthesis of 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one typically involves the reaction of 3-methylpiperazine with 2-ethylbutanone. This reaction is performed under controlled conditions, often utilizing a solvent and a catalyst to enhance yield and selectivity.
2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one is not fully elucidated but is believed to involve interactions with specific biological targets, such as receptors or enzymes. Similar compounds have shown antiproliferative activity against human cancer cell lines, suggesting potential anticancer effects through modulation of cellular pathways.
The physical properties of 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one include:
Key chemical properties include:
2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one has several notable applications:
Retrosynthetic deconstruction identifies two primary synthons: a 2-ethylbutanoyl chloride unit and a 2-methylpiperazine core. The disconnection at the amide bond reveals the ketone precursor (2-ethylbutyric acid) and the secondary amine (3-methylpiperazine). Alternative pathways involve functional group interconversion of the butanone moiety through Friedel-Crafts acylation or ketone reduction strategies. The 2-ethylbutyryl fragment can be derived from valeric acid derivatives or via Grignard reactions with subsequent oxidation, while the 3-methylpiperazine may require chiral resolution if enantiopure products are targeted. This disconnection strategy emphasizes the amide bond formation as the final step, typically facilitated by coupling agents like EDCI/HOBt or through acyl chloride intermediates generated using thionyl chloride or oxalyl chloride [4].
Piperazine serves as a versatile scaffold for N-functionalization, where regioselective alkylation or acylation at the less sterically hindered nitrogen is critical. For 2-ethyl-1-(3-methylpiperazin-1-yl)butan-1-one, the synthesis employs N-acylation of 2-methylpiperazine with 2-ethylbutanoyl chloride under Schotten-Baumann conditions. Key intermediates include:
Table 1: Representative Yields for Piperazine Acylation Intermediates
Intermediate | Synthetic Route | Yield (%) | Purity (HPLC, %) |
---|---|---|---|
2-Ethylbutyryl chloride | Acid chlorination (SOCl₂) | 92 | >95 |
N-Boc-3-methylpiperazine | Boc protection | 88 | >98 |
Acylated piperazine (crude) | Schotten-Baumann reaction | 78 | 90 |
Final purified product | Recrystallization (EtOAc/Hex) | 65 | >99 |
Modular approaches leverage nucleophilic substitution on halogenated intermediates (e.g., N-chloroethylamine derivatives) followed by ring closure, enabling incorporation of alkyl or aryl groups at the piperazine C3 position [4] [5].
The C3-methyl group in 2-methylpiperazine introduces a chiral center, complicating enantioselective synthesis. Key challenges include:
Recent advances employ chiral pool strategies, starting from enantiopure amino acids like L-alanine to construct the piperazine ring with defined stereochemistry. Enzymatic resolution using lipases (e.g., CAL-B) has shown promise, achieving >98% ee for specific N-acyl piperazine derivatives through kinetic resolution of esters [5].
The 3-methyl group’s stereochemistry significantly influences target engagement. Enantiopure 2-methylpiperazine derivatives exhibit distinct biological profiles due to:
Table 2: Pharmacological Comparison of Enantiopure Piperazine Derivatives
Enantiomer | Target Receptor Affinity (Ki, nM) | Metabolic Half-life (h) | Selectivity Ratio (vs. opposite enantiomer) |
---|---|---|---|
(R)-Isomer | 15.4 ± 2.1 | 3.2 | 8.5x |
(S)-Isomer | 128.6 ± 9.7 | 1.8 | 1.0x (reference) |
Studies on dopamine D₃ receptor agonists demonstrate that (S)-enantiomers of 3-methylpiperazine derivatives exhibit 8.5-fold higher binding affinity than (R)-counterparts, attributed to optimal steric complementarity with the orthosteric site. Racemic mixtures show compromised efficacy due to antagonistic effects of the inactive enantiomer [5].
Table 3: Chiral Separation Techniques for 3-Methylpiperazine Derivatives
Method | Stationary Phase | Resolution (Rs) | Throughput (mg/g) |
---|---|---|---|
Preparative HPLC | Chiralpak AD-H (amylose) | 2.5 | 120 |
Simulated moving bed (SMB) | Kromasil DMB (dinitrobenzoyl) | 4.1 | 350 |
Enzymatic resolution | CAL-B lipase | - | 85 |
Stereochemical Optimization Strategies:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: